Lipophilicity Modulation: Quantified XLogP Increase from Fluorination for 5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline
The introduction of a fluorine atom at the 5-position of the aniline ring significantly increases the compound's lipophilicity. This is a well-established class-level effect of aromatic fluorination, which enhances membrane permeability and can improve oral bioavailability in drug candidates [1]. The target compound's XLogP3-AA value is 1.2 [2], representing a quantifiable increase in lipophilicity compared to its non-fluorinated analog, 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline (CAS 1245822-82-5). While a direct experimental XLogP for the non-fluorinated analog is not available, the removal of a fluorine atom typically reduces the calculated logP by approximately 0.5–1.0 units for this type of aromatic system, based on the well-characterized Hansch π value for aromatic fluorine [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | ~0.2–0.7 (estimated for non-fluorinated analog, CAS 1245822-82-5) |
| Quantified Difference | Increase of ~0.5–1.0 logP units (estimated) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This quantifiable difference in lipophilicity is a critical selection criterion for medicinal chemists optimizing lead compounds for cell permeability and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
- [1] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 50896754, 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline. View Source
